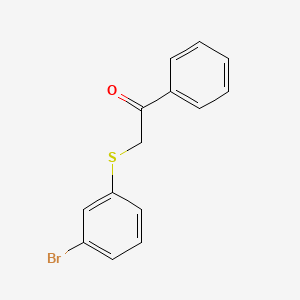

2-(3-Bromo-phenylthio)-1-phenyl-ethanone

Description

2-(3-Bromo-phenylthio)-1-phenyl-ethanone is a sulfur-containing aromatic ketone characterized by a bromine atom at the meta position of the phenylthio group attached to the ethanone backbone. The bromine atom introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the thioether linkage (-S-) contributes to unique conformational and electronic properties .

Properties

Molecular Formula |

C14H11BrOS |

|---|---|

Molecular Weight |

307.21 g/mol |

IUPAC Name |

2-(3-bromophenyl)sulfanyl-1-phenylethanone |

InChI |

InChI=1S/C14H11BrOS/c15-12-7-4-8-13(9-12)17-10-14(16)11-5-2-1-3-6-11/h1-9H,10H2 |

InChI Key |

ILKDQCWRSOHELO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfur-Containing Derivatives

- 2-[(1H-Benzimidazol-2-yl)sulfan-yl]-1-phenyl-ethanone (C₁₅H₁₂N₂OS): Exhibits a twisted V-shaped conformation with a dihedral angle of 78.56° between the benzimidazole and phenyl rings. Crystal packing is stabilized by N–H⋯N hydrogen bonds and C–H⋯π interactions .

- 2-(1,3-Benzoxazol-2-ylsulfan-yl)-1-phenyl-ethanone (C₁₅H₁₁NO₂S): Features a smaller dihedral angle (9.91°) between the benzoxazole and phenyl rings. Short C⋯S distance (3.4858 Å) suggests non-covalent interactions, stabilizing the crystal lattice via C–H⋯N and π–π stacking . Contrast: The bromine atom in the target compound may enhance polarizability, leading to stronger van der Waals interactions compared to the benzoxazole derivative.

Halogenated Derivatives

- 2-Bromo-1-(3-nitrophenyl)ethanone: Contains a nitro group at the meta position, introducing strong electron-withdrawing effects. Crystal structure (R factor = 0.090) reveals moderate disorder, with intermolecular interactions dominated by halogen bonds and C–H⋯O contacts . Contrast: The phenylthio group in 2-(3-Bromo-phenylthio)-1-phenyl-ethanone provides a sulfur atom capable of hydrogen bonding, unlike the nitro group’s oxygen-centered interactions.

- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Methoxy groups donate electrons, reducing the electrophilicity of the ketone compared to bromo-substituted analogs. Applications include intermediates in alkaloid synthesis, highlighting the role of substituents in directing reactivity .

Physical and Chemical Properties

| Compound | Melting Point (°C) | Key Interactions | Applications |

|---|---|---|---|

| 2-(3-Bromo-phenylthio)-1-phenyl-ethanone | Not reported | S⋯Br, C–H⋯π | Pharmaceutical intermediates |

| 2-[(1H-Benzimidazol-2-yl)sulfan-yl]-1-phenyl-ethanone | Not reported | N–H⋯N, C–H⋯π | Crystal engineering |

| 2-(4-Nitro-phenoxy)-1-phenyl-ethanone | 148–150 | C–H⋯O, π–π stacking | Organic synthesis |

| 2-Bromo-1-(3-nitrophenyl)ethanone | Not reported | Br⋯O, C–H⋯O | Halogenation studies |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-Bromo-phenylthio)-1-phenyl-ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of brominated arylthioethanones often involves nucleophilic substitution or Friedel-Crafts acylation. For example, bromination of 1-phenyl-ethanone derivatives can be achieved using bromine in anhydrous dichloromethane at 25°C for 2 hours, as demonstrated for structurally similar compounds . Alternatively, introducing the thioether group may require reacting a bromophenol derivative with a thiol-containing precursor under basic conditions. Key factors affecting yield include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in Friedel-Crafts reactions .

- Solvent choice : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity.

- Temperature control : Excessive heat may lead to side reactions like oxidation of the thioether group.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A multi-technique approach is recommended:

- Spectroscopy :

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry. Software like SHELXL is widely used for refinement .

- Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ = 323.18 for C₁₄H₁₁BrOS).

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the thioether and bromophenyl groups in cross-coupling reactions?

Methodological Answer: The bromophenyl moiety serves as a site for Suzuki-Miyaura or Ullmann coupling, while the thioether can participate in oxidation or alkylation. For example:

- Bromine substitution : Palladium-catalyzed coupling with aryl boronic acids requires anhydrous conditions and ligands like PPh₃ .

- Thioether stability : Monitor for oxidation to sulfone using H₂O₂; control pH to avoid undesired byproducts .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict reaction pathways and transition states, aiding in catalyst design .

Q. How does this compound interact with biological targets, and what experimental assays validate its activity?

Methodological Answer: Brominated arylthioethanones are explored for antimicrobial or anticancer activity. Key methodologies include:

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., IC₅₀ determination) .

- DNA binding studies : UV-vis titration or ethidium bromide displacement assays quantify intercalation affinity .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (typical range: 1–100 µM) .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from:

- Purity issues : Validate compound purity via HPLC (≥95%) and quantify trace impurities (e.g., residual solvents) .

- Structural analogs : Subtle differences (e.g., ortho vs. para substitution) drastically alter bioactivity. Compare with derivatives like 2-(4-Bromo-phenylthio)-1-phenyl-ethanone .

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Stability and Safety Considerations

Q. What are the stability profiles and recommended storage conditions for this compound?

Methodological Answer:

- Degradation pathways : Hydrolysis of the ketone or oxidation of the thioether may occur. Monitor via TLC or LC-MS .

- Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent light-induced decomposition .

- Handling : Use PPE (gloves, goggles) and fume hoods due to acute toxicity risks (GHS Category 4 for oral exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.